2,4-Dimethylpyridine-3-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-4-10-6(2)7(5)8(9)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHDIPXVHICKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513870 | |
| Record name | 2,4-Dimethylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82776-24-7 | |
| Record name | 2,4-Dimethyl-3-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82776-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,4 Dimethylpyridine 3 Carbonyl Chloride and Its Precursors
Established Synthetic Pathways to 2,4-Dimethylpyridine-3-carbonyl Chloride
The transformation of 2,4-Dimethylpyridine-3-carboxylic acid to its corresponding carbonyl chloride is a critical step, typically achieved through the use of common chlorinating agents. The efficiency of this conversion is highly dependent on the careful control of reaction parameters.
Conversion from 2,4-Dimethylpyridine-3-carboxylic Acid
The most direct and widely employed method for the synthesis of this compound is the reaction of 2,4-Dimethylpyridine-3-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their reliability and the fact that they produce gaseous byproducts that are easily removed from the reaction mixture.
When thionyl chloride is used, the carboxylic acid is typically heated with an excess of the reagent, often in an inert solvent such as toluene (B28343) or dichloromethane (B109758). The reaction proceeds to form the acid chloride, sulfur dioxide, and hydrogen chloride gas.
Similarly, oxalyl chloride can be employed, often with a catalytic amount of N,N-dimethylformamide (DMF), in a solvent like dichloromethane. This method is generally milder and can be performed at lower temperatures, which can be advantageous for sensitive substrates. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are also volatile.
Optimization of Reaction Parameters: Reagent Stoichiometry, Temperature, and Solvent Effects
The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters.
Reagent Stoichiometry: An excess of the chlorinating agent is typically used to ensure complete conversion of the carboxylic acid. The exact stoichiometry can vary, but it is common to use at least 1.1 to 2 equivalents of thionyl chloride or oxalyl chloride. The use of a catalytic amount of DMF (typically 1-5 mol%) is crucial when using oxalyl chloride to facilitate the reaction.
Temperature: The reaction temperature is a critical factor. With thionyl chloride, the reaction is often carried out at reflux temperature of the chosen solvent to drive the reaction to completion. In contrast, reactions with oxalyl chloride are often initiated at 0 °C and then allowed to warm to room temperature, offering a milder alternative.
Solvent: The choice of solvent is important for both substrate solubility and reaction temperature control. Common solvents include chlorinated hydrocarbons like dichloromethane and dichloroethane, as well as aromatic hydrocarbons such as toluene. The solvent should be inert to the reaction conditions and have a boiling point that is appropriate for the desired reaction temperature.
The following table summarizes typical reaction conditions for the chlorination of a carboxylic acid, which are applicable to the synthesis of this compound.
| Parameter | Thionyl Chloride | Oxalyl Chloride |
|---|---|---|
| Stoichiometry | 1.1 - 2.0 equivalents | 1.1 - 1.5 equivalents |
| Catalyst | None typically required | DMF (1-5 mol%) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Solvent | Toluene, Dichloromethane | Dichloromethane, Chloroform |
Precursor Synthesis and Pyridine (B92270) Ring Construction
The availability of the starting material, 2,4-Dimethylpyridine-3-carboxylic acid, is crucial. Its synthesis can be approached through various methods, starting from the construction of the substituted pyridine ring itself.
Methodologies for Substituted Pyridine Carboxylic Acid Synthesis
The synthesis of substituted pyridine carboxylic acids can be achieved through several established routes. One common method is the hydrolysis of a corresponding ester, such as ethyl 2,4-dimethylnicotinate. This hydrolysis is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
Another approach involves the oxidation of an alkyl group on the pyridine ring. For instance, if a suitable precursor with a methyl or other oxidizable group at the 3-position is available, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid.
The carboxylation of a lithiated pyridine derivative is also a viable, though more complex, method. This involves the deprotonation of a substituted pyridine with a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group.
General Approaches to Dimethylpyridine Core Frameworks
The following table outlines the reactants in a typical Hantzsch synthesis for a dimethylpyridine derivative.
| Reactant | Role | Example |
|---|---|---|
| Aldehyde | Provides C4 and its substituent | Acetaldehyde |
| β-Ketoester | Provides C2, C3, C5, C6 and their substituents | Ethyl acetoacetate |
| Nitrogen Source | Provides the nitrogen atom of the pyridine ring | Ammonia (B1221849) or Ammonium (B1175870) Acetate |
Other general methods for pyridine synthesis include cycloaddition reactions and transition metal-catalyzed cross-coupling reactions, which can be adapted to produce the 2,4-dimethylpyridine (B42361) scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylpyridine 3 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a two-stage process involving addition and elimination. A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is transient, and the subsequent reformation of the carbonyl double bond results in the expulsion of the chloride ion, which is an effective leaving group. libretexts.orgyoutube.com The general reactivity for acyl chlorides is the highest among carboxylic acid derivatives, allowing for their conversion into a wide array of other functional groups. libretexts.orgchemistrysteps.com
Aminolysis Pathways and Amide Formation Mechanisms
The reaction of 2,4-Dimethylpyridine-3-carbonyl chloride with ammonia (B1221849) or primary and secondary amines, a process known as aminolysis, yields the corresponding amides. The reaction proceeds through the standard nucleophilic addition-elimination mechanism. libretexts.orgchemistrysteps.com The amine's lone pair of electrons initiates a nucleophilic attack on the carbonyl carbon. libretexts.org The resulting tetrahedral intermediate then collapses, eliminating the chloride ion. youtube.com A second equivalent of the amine or another base is typically required to neutralize the hydrogen chloride (HCl) produced, preventing the protonation of the reactant amine. uci.edu
Mechanism of Aminolysis:
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed with a negative charge on the oxygen and a positive charge on the nitrogen.
Elimination of Leaving Group: The carbonyl group reforms, expelling the chloride ion.
Deprotonation: A base removes a proton from the nitrogen atom, yielding the final amide product and a salt. libretexts.org
Hydrolysis Mechanisms to Carboxylic Acids
Acyl chlorides readily react with water in a process called hydrolysis to form carboxylic acids. chemistrysteps.comuomustansiriyah.edu.iq This reaction also follows the nucleophilic acyl substitution pathway, with water acting as the nucleophile. libretexts.org The process is often carried out in the presence of a base like pyridine (B92270) to scavenge the HCl generated. uomustansiriyah.edu.iq
Mechanism of Hydrolysis:
Nucleophilic Attack: A lone pair of electrons from the oxygen atom in water attacks the carbonyl carbon. youtube.com
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Elimination: The intermediate collapses, the C=O bond reforms, and the chloride ion is eliminated. libretexts.org
Deprotonation: A water molecule or another base deprotonates the oxonium ion to yield the neutral carboxylic acid. libretexts.org
Reactivity with Diverse Nucleophiles (e.g., Alcohols, Thiols)
Alcohols (Alcoholysis): this compound reacts with alcohols to produce esters. This reaction, termed alcoholysis, is a common and efficient method for ester synthesis. uomustansiriyah.edu.iqlibretexts.org The mechanism is analogous to hydrolysis, with the alcohol's oxygen atom serving as the nucleophile. chemistrysteps.comchemguide.co.uk The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, to neutralize the byproduct HCl. msu.edulibretexts.org
Thiols: The reaction with thiols as nucleophiles yields thioesters. chemistrysteps.comyoutube.com Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily with acyl chlorides. youtube.com The mechanism mirrors that of alcoholysis, involving the nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by the elimination of the chloride ion. youtube.comorganic-chemistry.org
| Nucleophile (Nu-H) | Reaction Type | Product |
|---|---|---|
| Amine (R-NH₂) | Aminolysis | Amide |
| Water (H₂O) | Hydrolysis | Carboxylic Acid |
| Alcohol (R-OH) | Alcoholysis | Ester |
| Thiol (R-SH) | Thiolysis | Thioester |
Stereoelectronic and Steric Influences on Reactivity
The reactivity of this compound is modulated by both electronic and steric factors arising from the dimethyl-substituted pyridine ring.
Impact of 2,4-Dimethyl Substituents on Carbonyl Electrophilicity and Steric Hindrance
Electronic Effects: Methyl groups are electron-donating through an inductive effect. libretexts.org This electron-donating nature increases the electron density on the pyridine ring, which in turn can slightly reduce the electrophilicity of the carbonyl carbon at the 3-position. The nitrogen atom in the pyridine ring is inherently electron-withdrawing due to its electronegativity, which deactivates the ring toward electrophilic substitution and increases the electrophilicity of the carbonyl carbon. uoanbar.edu.iqstackexchange.com The net effect is a balance between the deactivating effect of the nitrogen and the activating (electron-donating) effect of the two methyl groups. Compared to an unsubstituted pyridine-3-carbonyl chloride, the dimethyl derivative is expected to be slightly less reactive towards nucleophiles due to the electron-donating methyl groups reducing the partial positive charge on the carbonyl carbon. nih.gov
Steric Effects: The methyl group at the 2-position (ortho to the carbonyl group) introduces significant steric hindrance. rsc.orgnumberanalytics.com This bulkiness can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing the rate of the initial addition step in the substitution mechanism. numberanalytics.com This "steric shielding" is a well-documented phenomenon in substituted pyridines, where bulky groups adjacent to a reaction center decrease reaction rates. acs.orgacs.org The methyl group at the 4-position is too distant to exert a significant direct steric effect on the carbonyl group.
| Factor | Substituent | Effect on Carbonyl Carbon | Impact on Reaction Rate |
|---|---|---|---|
| Electronic | 2-Methyl, 4-Methyl | Decreased Electrophilicity (Electron-Donating) | Decrease |
| Electronic | Pyridine Nitrogen | Increased Electrophilicity (Inductive Withdrawal) | Increase |
| Steric | 2-Methyl | Increased Steric Hindrance | Decrease |
Analysis of Reaction Kinetics and Regioselectivity in Substitution Events
Regioselectivity: In nucleophilic acyl substitution reactions of this compound, the reaction site is unambiguously the carbonyl carbon. The pyridine ring itself is generally not susceptible to nucleophilic attack under these conditions unless activated by strong electron-withdrawing groups and subjected to harsh conditions. The carbonyl group is a highly activated and accessible electrophilic center for nucleophiles. Therefore, the regioselectivity overwhelmingly favors substitution at the acyl chloride functional group, leading to the formation of the corresponding amide, ester, carboxylic acid, or thioester, without competing reactions on the aromatic ring. The primary mechanistic question is one of rate (kinetics) rather than position of attack (regioselectivity).
Oxidative and Reductive Transformation Pathways
The transformation of this compound can be explored through both oxidative and reductive pathways, primarily targeting the carbonyl chloride group and the pyridine ring.
Reductive Transformations:
The reduction of the carbonyl chloride group is a more commonly documented pathway for acyl chlorides. The primary products of such reductions are typically aldehydes or alcohols, depending on the reducing agent and reaction conditions. One of the key challenges in the reduction of acyl chlorides is preventing over-reduction to the corresponding alcohol.
A common method for the selective reduction of an acid chloride to an aldehyde is the Rosenmund reduction, which utilizes catalytic hydrogenation with a "poisoned" catalyst, such as Lindlar's catalyst. This method, however, has been largely supplanted by the use of hydride reagents.
For instance, the use of sodium borohydride (B1222165) in the presence of pyridine as a borane (B79455) scavenger allows for the conversion of various acid chlorides to aldehydes with minimal alcohol formation. The pyridine acts to trap the borane that is liberated during the reaction, preventing further reduction of the aldehyde. While specific studies on this compound are not available, it is reasonable to expect a similar reactivity.
Another approach involves the use of lithium tri-tert-butoxyaluminum hydride, a bulky reducing agent that is generally effective in the selective reduction of acyl chlorides to aldehydes.
The pyridine ring itself can also undergo reduction, typically under more forcing conditions such as catalytic hydrogenation at high pressure or with dissolving metal reductions. However, these conditions would likely also reduce the carbonyl chloride moiety.
Table 1: Potential Reductive Transformation Pathways of this compound
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| H₂, Pd/BaSO₄, quinoline (B57606) (Rosenmund reduction) | 2,4-Dimethylpyridine-3-carbaldehyde | Catalytic hydrogenation | "Poisoned" catalyst prevents over-reduction. |
| NaBH₄, pyridine | 2,4-Dimethylpyridine-3-carbaldehyde | N,N-dimethylformamide (DMF) solution, 0°C | Pyridine acts as a borane scavenger. |
| LiAl(O-t-Bu)₃H | 2,4-Dimethylpyridine-3-carbaldehyde | Anhydrous ether, low temperature | Bulky hydride reagent favors aldehyde formation. |
Oxidative Transformations:
Direct oxidation of the carbonyl chloride group in this compound is not a commonly described transformation. Acyl chlorides are already in a high oxidation state. However, oxidative cleavage of the pyridine ring is a possibility under strong oxidizing conditions, such as with potassium permanganate (B83412) or ozone. This would likely lead to the formation of dicarboxylic acids or their derivatives, though such reactions are often non-selective and can lead to complex product mixtures.
It is also conceivable that under certain oxidative conditions, particularly those involving metal catalysts, C-C bond cleavage adjacent to the carbonyl group could occur. However, literature specifically detailing such a pathway for nicotinoyl chlorides is scarce.
Radical-Mediated Processes Involving the Carbonyl Chloride Moiety
The carbonyl chloride moiety of this compound can participate in radical reactions, most notably through radical decarbonylation. This process typically involves the homolytic cleavage of the carbon-chlorine bond, followed by the loss of carbon monoxide to generate a pyridyl radical.
The initiation of such a process can be achieved photochemically or by using a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical chain carrier like a trialkyltin hydride. The resulting 2,4-dimethylpyridyl radical can then abstract a hydrogen atom from the tin hydride to form 2,4-dimethylpyridine (B42361).
Another potential radical-mediated process is the Barton-McCombie deoxygenation, which, although typically applied to alcohols, can be adapted for carboxylic acid derivatives. This would involve converting the corresponding carboxylic acid to a thiohydroxamate ester, which can then undergo a radical chain reaction to afford the decarboxylated product. While not a direct reaction of the carbonyl chloride, it represents a radical pathway for the removal of the carbonyl group.
Table 2: Potential Radical-Mediated Processes for this compound
| Reaction Type | Reagents | Intermediate | Product |
|---|---|---|---|
| Radical Decarbonylation | Bu₃SnH, AIBN, heat | 2,4-Dimethylpyridyl radical | 2,4-Dimethylpyridine |
It is important to note that the reactivity of the pyridine ring itself under radical conditions could lead to competing pathways, such as radical addition to the ring. The specifics of these processes would be highly dependent on the reaction conditions and the nature of the radical species involved.
Derivatization Strategies and Synthetic Applications of 2,4 Dimethylpyridine 3 Carbonyl Chloride
Directed Synthesis of Substituted Amides
The reaction of 2,4-dimethylpyridine-3-carbonyl chloride with primary and secondary amines provides a direct and efficient route to a variety of substituted amides. This nucleophilic acyl substitution reaction is a fundamental transformation in organic chemistry for the formation of amide bonds. fishersci.it The reaction, often referred to as a Schotten-Baumann reaction, typically proceeds rapidly at room temperature. youtube.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group results in the formation of the amide. youtube.comlibretexts.org A base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture to neutralize the hydrogen chloride gas that is formed as a byproduct, driving the reaction to completion. reddit.comhud.ac.uk
The versatility of this method allows for the introduction of a wide array of substituents on the amide nitrogen, depending on the amine used. This strategy is widely employed in the synthesis of compounds with potential biological activity, as the amide bond is a key feature in many pharmaceuticals.
Table 1: Synthesis of N-Substituted 2,4-Dimethylnicotinamides
| Amine Reactant | Product |
|---|---|
| Aniline | N-phenyl-2,4-dimethylnicotinamide |
| Diethylamine | N,N-diethyl-2,4-dimethylnicotinamide |
| Benzylamine | N-benzyl-2,4-dimethylnicotinamide |
Controlled Preparation of Esters and Carboxylic Acid Derivatives
Similar to the synthesis of amides, this compound is a valuable precursor for the preparation of esters. The reaction with alcohols or phenols, in a process known as esterification, yields the corresponding 2,4-dimethylnicotinate esters. This reaction is also a nucleophilic acyl substitution, where the oxygen atom of the alcohol acts as the nucleophile. orgsyn.orgyoutube.com
The esterification is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the HCl byproduct. rsc.org The choice of alcohol determines the nature of the ester group, allowing for the synthesis of a diverse range of ester derivatives. These esters can be useful as intermediates in further synthetic transformations or as final products with specific physical or biological properties.
Beyond esters, the high reactivity of the acyl chloride functional group allows for its conversion into other carboxylic acid derivatives. For instance, reaction with a carboxylate salt can produce a carboxylic anhydride. This reactivity makes this compound a key starting material for a variety of functional group interconversions.
Table 2: Preparation of Esters and Other Derivatives
| Reactant | Product Class |
|---|---|
| Ethanol | Ester |
| Phenol | Ester |
Formation of Complex Heterocyclic Systems
The pyridine scaffold of this compound can be incorporated into more complex, fused heterocyclic systems. Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of new rings fused to the initial pyridine ring. For example, an amide derivative with a suitably positioned nucleophilic group on the N-substituent could cyclize to form a bicyclic or tricyclic lactam.
Furthermore, the 2,4-dimethylpyridine-3-carbonyl moiety can be a key component in the construction of various fused pyridine systems. researchgate.net Several named reactions, such as the Hantzsch, Bohlmann-Rahtz, and Krohnke syntheses, are established methods for constructing the pyridine ring, and derivatives of this compound could serve as precursors in modifications of these classical methods. organic-chemistry.orgnih.gov For instance, a derivative could be elaborated to contain a 1,5-dicarbonyl relationship, which upon treatment with ammonia (B1221849) or an ammonium (B1175870) salt, could cyclize to form a new fused pyridine ring.
Utility in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govnih.gov The reactive nature of this compound makes it a potential candidate for inclusion in MCRs designed to generate novel heterocyclic scaffolds.
For example, an MCR could be envisioned where this compound reacts with an amine and another component, such as an isocyanide in an Ugi-type reaction, or with a β-dicarbonyl compound and an aldehyde in a Hantzsch-like pyridine synthesis. nih.govacsgcipr.orgsemanticscholar.org Such strategies would allow for the rapid generation of molecular diversity around the 2,4-dimethylpyridine (B42361) core.
Cascade reactions, which involve a sequence of intramolecular transformations, could also be initiated from derivatives of this compound. A carefully designed substrate could undergo a cascade of cyclizations and rearrangements to form intricate polycyclic structures in a highly efficient manner.
Application in Advanced Analytical Derivatization Procedures
In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis, for example, by enhancing its detectability. sdiarticle4.com The high reactivity of acyl chlorides makes them useful as derivatizing agents.
A key application of this compound in analytical derivatization involves the formation of hydrazones for the sensitive detection of carbonyl compounds (aldehydes and ketones). This is typically a two-step process. First, this compound is reacted with hydrazine (B178648) (N₂H₄) to form the corresponding hydrazide, 2,4-dimethylnicotinohydrazide. organic-chemistry.org
This hydrazide can then be used as a derivatizing agent for aldehydes and ketones. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of the analyte. nih.govnih.gov This is followed by dehydration to form a stable hydrazone derivative. nih.govdergipark.org.trresearchgate.net
The resulting hydrazone incorporates the 2,4-dimethylpyridine chromophore, which can significantly enhance the ultraviolet (UV) absorbance of the derivative, allowing for highly sensitive detection by high-performance liquid chromatography (HPLC) with a UV detector. thermofisher.comnih.gov This method is analogous to the widely used derivatization of carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.govresearchgate.net The specific spectroscopic properties of the 2,4-dimethylpyridine moiety can offer advantages in terms of selectivity and sensitivity in certain analytical applications. dergipark.org.tr
Table 3: Hydrazone Formation for Analytical Derivatization
| Step | Reactants | Product | Application |
|---|---|---|---|
| 1 | This compound, Hydrazine | 2,4-Dimethylnicotinohydrazide | Synthesis of Derivatizing Agent |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethylpyridine 3 Carbonyl Chloride and Its Derivatives
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In 2,4-Dimethylpyridine-3-carbonyl chloride, the characteristic vibrational frequencies of the carbonyl chloride and the substituted pyridine (B92270) ring are of primary interest. The electron-withdrawing nature of the carbonyl chloride group and the electronic effects of the methyl substituents on the pyridine ring influence the position and intensity of the absorption bands.
The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the acid chloride. This band typically appears in the range of 1750-1815 cm⁻¹. The exact position is influenced by the electronic environment; the pyridine ring's electron-withdrawing character, enhanced by the two methyl groups, would likely place this absorption at the higher end of the typical range for acyl chlorides.
Other significant absorptions would include those from the C-Cl stretch, generally found in the 600-800 cm⁻¹ region, and the aromatic C=C and C=N stretching vibrations of the pyridine ring, which are expected in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the methyl groups and the aromatic ring would appear around 2900-3100 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |
| C=O (Acid Chloride) | 1780 - 1815 | Strong intensity, position influenced by the pyridine ring. |
| C-Cl | 600 - 800 | Moderate to strong intensity. |
| Aromatic C=C & C=N | 1400 - 1600 | Multiple bands of variable intensity. |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to moderate intensity. |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Moderate intensity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms.
The ¹H and ¹³C NMR spectra of this compound would provide precise information about the arrangement of protons and carbons. The chemical shifts are influenced by the electron density around the nuclei, which is affected by the electronegative carbonyl chloride group and the electron-donating methyl groups.
In the ¹H NMR spectrum, two distinct signals are expected for the two methyl groups, likely in the range of δ 2.3-2.7 ppm. The two aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (δ 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns determined by their positions relative to the substituents.
The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region, typically around δ 165-175 ppm for acyl chlorides. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), and the methyl carbons would appear in the upfield region (δ 15-25 ppm).
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H5 | ~8.3 | d | ~5.0 |
| H6 | ~7.2 | d | ~5.0 |
| 2-CH₃ | ~2.6 | s | - |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~168 |
| C2 | ~158 |
| C3 | ~135 |
| C4 | ~148 |
| C5 | ~125 |
| C6 | ~150 |
| 2-CH₃ | ~22 |
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons (H5 and H6) on the pyridine ring, showing a cross-peak between their signals. This confirms their adjacent positions. No cross-peaks would be expected for the methyl protons as they are singlets.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would show correlations between the H5 proton and the C5 carbon, the H6 proton and the C6 carbon, and the protons of each methyl group with their respective carbon atoms. This technique is invaluable for assigning the carbon signals based on the more easily assigned proton signals.
The choice of solvent can significantly influence NMR chemical shifts. Aromatic solvents like benzene-d₆ can induce noticeable shifts (Aromatic Solvent-Induced Shifts, ASIS) compared to more inert solvents like chloroform-d (B32938) (CDCl₃). These shifts arise from specific interactions between the solute and solvent molecules. For pyridine derivatives, the solvent can affect the chemical shifts of the ring protons and carbons due to the formation of weak complexes. researchgate.net A systematic study in different deuterated solvents would be necessary to quantify these effects for this compound. researchgate.net
X-ray Crystallography for Crystalline Derivatives
For derivatives of this compound that are crystalline, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals of the highly reactive this compound itself may be challenging, stable crystalline derivatives, such as amides or esters, can be readily analyzed. For instance, studies on crystalline derivatives of related 2,4-dimethylpyridine-3-carboxamides have been successfully conducted, providing detailed molecular structures.
Elemental Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of the synthesized compound. For this compound (C₈H₈ClNO), the theoretical elemental composition can be calculated and compared with experimental values to verify the purity and identity of the sample.
Theoretical Elemental Composition of C₈H₈ClNO
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 56.00 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.70 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 20.67 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.16 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.32 |
| Total | | | 171.611 | 100.00 |
Theoretical and Computational Chemistry Studies on 2,4 Dimethylpyridine 3 Carbonyl Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for predicting molecular properties. For a molecule like 2,4-dimethylpyridine-3-carbonyl chloride, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311G(d,p) or higher to ensure a balance of computational cost and accuracy. researchgate.netelectrochemsci.org
Geometrical Optimization and Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometrical optimization. This process finds the minimum energy conformation of the molecule. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. DFT methods are highly effective for optimizing geometries, often yielding results that are in close agreement with experimental data where available. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine-Carbonyl Compound (Hypothetical Data) This table presents typical bond lengths and angles that would be calculated for a molecule similar to this compound using DFT.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(carbonyl)-Cl | ~1.79 Å |
| Bond Length | C(carbonyl)=O | ~1.20 Å |
| Bond Length | C(ring)-C(carbonyl) | ~1.51 Å |
| Bond Angle | O=C-Cl | ~125° |
| Bond Angle | C(ring)-C(carbonyl)-Cl | ~112° |
| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | ~30° (indicating non-planarity) |
Prediction of Energy Barriers and Transition States in Reaction Mechanisms
DFT is extensively used to map out reaction pathways and determine the energetics of chemical reactions. For this compound, a key reaction would be nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon.
Computational chemists use DFT to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), which is a crucial determinant of the reaction rate. nih.gov By modeling the interaction of this compound with various nucleophiles (e.g., water, alcohols, amines), it is possible to predict its reactivity and the feasibility of different reaction pathways. figshare.comnih.gov These calculations can help rationalize experimental observations or predict the outcomes of new reactions. Machine learning models are also increasingly being used in conjunction with DFT to predict reaction barriers more rapidly. warwick.ac.uk
Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. bhu.ac.in It maps the electrostatic potential onto the electron density surface.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring.
Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The most positive region would be located on the carbonyl carbon, highlighting its electrophilicity. bhu.ac.in
Frontier Molecular Orbitals (FMO): According to Frontier Molecular Orbital theory, chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org
HOMO: Represents the outermost electrons and acts as an electron donor (nucleophile).
LUMO: Represents the lowest energy site for accepting electrons and acts as an electron acceptor (electrophile). idc-online.com
For this compound, the LUMO would be predominantly localized on the carbonyl group, specifically the π* antibonding orbital of the C=O bond, making the carbonyl carbon the primary site for nucleophilic attack. libretexts.orgidc-online.com The HOMO would likely be associated with the π-system of the pyridine ring and the lone pair on the oxygen atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. electrochemsci.org
Quantum Chemical Descriptors and Reactivity Predictions
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. hakon-art.com These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Key descriptors include:
Ionization Potential (I): Energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): Energy released when an electron is added (approximated as A ≈ -E_LUMO).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.
Chemical Potential (μ): The escaping tendency of electrons (μ = -(I + A) / 2).
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ² / 2η).
These descriptors are valuable for building predictive models and understanding structure-activity relationships. researchgate.netrsc.org For instance, a high electrophilicity index for this compound would confirm the high reactivity of its carbonyl group toward nucleophiles.
Table 2: Representative Quantum Chemical Descriptors for Pyridine Derivatives (Illustrative Data) This table shows typical calculated values for quantum chemical descriptors for a substituted pyridine, which would be used to predict its reactivity.
| Descriptor | Symbol | Illustrative Value (eV) | Implication for Reactivity |
| HOMO Energy | E_HOMO | -7.5 | Related to electron-donating ability |
| LUMO Energy | E_LUMO | -1.2 | Related to electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 6.3 | Indicator of chemical stability |
| Chemical Hardness | η | 3.15 | Higher value suggests lower reactivity |
| Electrophilicity Index | ω | 2.89 | Higher value suggests stronger electrophile |
Structure-Reactivity Relationship (SAR) Modeling for Pyridine-Derived Carbonyl Compounds
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. jocpr.comresearchgate.net For pyridine-derived carbonyl compounds, SAR modeling would investigate how changes in the substituents on the pyridine ring affect a specific outcome, such as the rate of a reaction or inhibitory activity against a biological target. nih.gov
Computational chemistry plays a vital role in SAR by calculating molecular descriptors for a series of related compounds. These descriptors can be electronic (like those derived from DFT), steric (related to size and shape), or hydrophobic. By analyzing a series of pyridine carbonyl compounds with different substituents (e.g., varying the methyl groups at positions 2 and 4 with other groups like -H, -Cl, -OCH3), a model can be built. nih.gov
This model, often created using statistical methods like multiple linear regression, can then be used to:
Understand which properties are most important for the desired reactivity. For example, it might be found that electron-withdrawing groups on the pyridine ring increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates.
Predict the reactivity of new, unsynthesized pyridine-derived carbonyl compounds, thereby guiding experimental efforts toward more promising candidates. mdpi.com
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Transformations Involving 2,4-Dimethylpyridine-3-carbonyl Chloride
The reactivity of the acyl chloride group and the pyridine (B92270) ring in this compound makes it a versatile substrate for various catalytic transformations. Current research is geared towards the discovery of novel catalysts that can enhance reaction efficiency, selectivity, and scope.
One promising area is the use of transition metal catalysts, such as ruthenium(II) complexes, for transfer hydrogenation reactions. researchgate.net While not directly demonstrated on this compound itself, related Ru(II) carbonyl chloride complexes have shown high activity in the transfer hydrogenation of ketones, a reaction that could potentially be adapted for transformations of the carbonyl group in the target molecule or its derivatives. researchgate.net The efficiency of these catalysts is often influenced by the electronic properties of the ligands attached to the metal center. researchgate.net
Another significant direction is the catalytic dearomatization of the pyridine ring. mdpi.commdpi.com This process converts the flat, aromatic pyridine core into a three-dimensional piperidine (B6355638) structure, which is of great interest in medicinal chemistry. whiterose.ac.uknih.gov Asymmetric catalysis, employing chiral copper or iridium complexes, has been used for the enantioselective dearomatization of pyridine derivatives, offering a pathway to chiral piperidines. mdpi.commdpi.com Future work could involve applying these catalytic systems to derivatives of this compound to create novel, complex 3D structures.
Furthermore, Lewis acids like aluminum chloride (AlCl₃) are being explored for promoting selective reactions. For instance, AlCl₃ has been used to catalyze the C-3 Friedel-Crafts acylation of imidazo[1,2-a]pyridines, demonstrating a method for selective C-C bond formation on a heterocyclic core. nih.gov This type of catalysis could be adapted to control the reactivity of this compound in acylation reactions with various nucleophiles.
| Catalyst Type | Transformation | Potential Application for this compound Derivatives | Reference |
|---|---|---|---|
| Ruthenium(II) Carbonyl Complexes | Transfer Hydrogenation | Reduction of the carbonyl group or other functional groups in derivatives. | researchgate.net |
| Chiral Copper/Iridium Complexes | Asymmetric Dearomatization | Synthesis of chiral, 3D piperidine structures from the pyridine ring. | mdpi.commdpi.com |
| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Controlling regioselectivity in acylation reactions with various substrates. | nih.gov |
Strategies for Selective Chemical Transformations and Hydrolysis Mitigation
The high reactivity of the acyl chloride functional group presents both opportunities and challenges. A primary challenge is its susceptibility to hydrolysis, where it readily reacts with water to form the corresponding carboxylic acid. libretexts.orgsavemyexams.com This reaction can significantly reduce the yield of desired products in non-anhydrous conditions. researchgate.net
Hydrolysis Mitigation: Current research focuses on several strategies to minimize unwanted hydrolysis:
Anhydrous Reaction Conditions: The most straightforward approach is to conduct reactions in dry, aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon). researchgate.net
Use of Scavenger Bases: The hydrolysis reaction produces hydrochloric acid (HCl). libretexts.org Adding a non-nucleophilic base, such as pyridine or triethylamine (B128534), can neutralize the generated HCl, preventing it from catalyzing further side reactions. researchgate.netstackexchange.com
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, including mixing and residence time, potentially minimizing the contact time with trace amounts of water and improving yields.
Selective Chemical Transformations: Achieving selectivity is crucial when multiple reactive sites exist within a molecule. For derivatives of this compound, this involves controlling reactions at the acyl group versus the pyridine ring.
Nucleophilic Acyl Substitution: The carbonyl carbon of the acyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. libretexts.orgyoutube.com The choice of nucleophile and reaction conditions can be tuned to selectively form esters, amides, or ketones. Pyridine is sometimes used not just as a base but as a nucleophilic catalyst, which activates the acyl chloride by forming a more reactive N-acylpyridinium ion intermediate. stackexchange.comreddit.com
Regioselective Ring Functionalization: Research into the dearomatization of pyridines has shown that regioselectivity can be controlled. mdpi.com For example, activating the pyridine ring by forming an N-acylpyridinium salt can direct nucleophilic attack to specific positions (C-2, C-4, or C-6) on the ring. The position of the attack can be influenced by the steric hindrance of existing substituents and the nature of the nucleophile. mdpi.com
| Challenge | Strategy | Description | Reference |
|---|---|---|---|
| Hydrolysis Mitigation | Anhydrous Conditions | Using dry solvents (e.g., THF, DCM) under an inert atmosphere to exclude water. | researchgate.net |
| Scavenger Bases | Addition of bases like triethylamine to neutralize the HCl byproduct. | researchgate.netstackexchange.com | |
| Selective Transformations | Nucleophilic Acyl Substitution | Reaction with specific nucleophiles (alcohols, amines) to yield desired amides, esters, etc. | libretexts.orgyoutube.com |
| Regioselective Ring Functionalization | Activation of the pyridine ring (e.g., as an N-acylpyridinium salt) to direct nucleophilic attack to specific positions. | mdpi.com |
Exploration of Novel Synthetic Applications and Chemical Space
A major driving force in modern chemistry is the exploration of "chemical space"—the vast collection of all possible molecules. nih.gov By using this compound as a starting material, chemists can access a wide array of novel compounds with diverse structures and potential functions.
The concept of fragment-based drug discovery (FBDD) relies on screening collections of small molecules ("fragments") that can be elaborated into more potent drug candidates. whiterose.ac.uk Derivatives of this compound, particularly those resulting from dearomatization, can generate 3D fragments that are highly sought after, as they can offer better shape complementarity to biological targets compared to flat aromatic molecules. nih.gov The synthesis of regio- and diastereoisomers of substituted piperidines from pyridine precursors is a key strategy for expanding the 3D fragment chemical space. whiterose.ac.uknih.gov
The pyridine scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Research is actively pursuing the synthesis of new pyridine-based compounds for various therapeutic areas. For example, novel pyridine derivatives hybridized with other heterocyclic moieties like 1,3,4-oxadiazole (B1194373) are being investigated as potential anticancer agents. nih.gov The synthetic accessibility of amides, esters, and other derivatives from this compound makes it a valuable building block for generating libraries of new compounds for biological screening. frontiersin.org This exploration allows for the systematic investigation of structure-activity relationships, ultimately leading to the identification of new drug leads. nih.gov
Q & A
Q. What are the common synthetic routes for 2,4-Dimethylpyridine-3-carbonyl chloride, and what factors influence yield optimization?
Answer: Synthesis typically involves the reaction of 2,4-dimethylpyridine-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include:
- Reagent stoichiometry : Excess SOCl₂ (1.5–2 eq) ensures complete conversion of the carboxylic acid to the acyl chloride.
- Temperature : Reactions are conducted at reflux (70–80°C) for 4–6 hours.
- Solvent choice : Toluene or dichloromethane minimizes side reactions.
- Workup : Removal of residual SOCl₂ via vacuum distillation or solvent evaporation under inert gas (N₂/Ar) is critical. Yield optimization requires strict moisture control, as water hydrolyzes the product to the parent acid .
Q. How can purity and structural integrity of this compound be validated after synthesis?
Answer:
- Analytical techniques :
- ¹H/¹³C NMR : Confirm absence of residual solvent or starting material. Aromatic protons in pyridine appear as distinct doublets (δ 7.5–8.5 ppm).
- IR spectroscopy : A strong C=O stretch near 1750–1800 cm⁻¹ confirms the acyl chloride group.
- Elemental analysis : Validate molecular composition (C₈H₈ClNO).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dry ether improves purity .
Q. What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and a lab coat.
- Ventilation : Conduct reactions in a fume hood due to HCl gas release.
- Waste disposal : Quench excess reagent with ice-cold sodium bicarbonate and segregate halogenated waste for professional treatment .
Advanced Research Questions
Q. How does steric hindrance from the 2,4-dimethyl groups influence the reactivity of this acyl chloride in nucleophilic substitutions?
Answer: The methyl groups at positions 2 and 4 create steric hindrance, reducing accessibility to the carbonyl carbon. This impacts:
- Reaction kinetics : Slower reaction rates compared to unsubstituted pyridine acyl chlorides.
- Regioselectivity : Nucleophiles (e.g., amines, alcohols) preferentially attack the carbonyl carbon due to electronic activation by the pyridine ring, despite steric challenges. Computational studies (DFT) suggest the methyl groups increase the energy barrier for planar transition states by ~5–8 kcal/mol .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?
Answer:
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride, δ 2.3–2.7 ppm for methyl-piperidine protons ).
- Solvent effects : Use deuterated DMSO or CDCl₃ to resolve splitting patterns.
- Advanced techniques : 2D NMR (COSY, HSQC) clarifies coupling interactions, while X-ray crystallography confirms absolute configuration in crystalline derivatives .
Q. What strategies mitigate hydrolysis during coupling reactions involving this compound?
Answer:
- Moisture control : Use molecular sieves (3Å) or anhydrous solvents (e.g., THF distilled over Na/benzophenone).
- Low-temperature reactions : Conduct couplings at 0–5°C to slow hydrolysis.
- Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate nucleophilic attack, reducing exposure time to moisture .
Methodological Resources
- Synthetic protocols : Adapt methods from pyridine-3-carbonyl chloride derivatives, emphasizing anhydrous conditions .
- Analytical workflows : Combine NMR, IR, and mass spectrometry for robust characterization .
- Computational tools : Use Gaussian or ORCA for transition-state modeling to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
